methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol. It is a pale-yellow to yellow-brown solid with applications in various fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-3-carboxylate as the starting material.
Nitration Reaction: The nitration of 1-methyl-1H-pyrazole-3-carboxylate is achieved by treating it with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Advanced production methods may involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Different substituted pyrazoles.
Scientific Research Applications
Chemistry: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of biologically active molecules. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways.
Comparison with Similar Compounds
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A structurally related compound with different substituents on the pyrazole ring.
Methyl 1-methyl-1H-pyrazole-3-carboxylate: A simpler analog without the nitro group.
Uniqueness: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 1-methyl-5-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMXZUQMMIYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678953 | |
Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796038-07-8 | |
Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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